N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c18-12(15-7-11-2-1-5-20-11)6-10-8-21-14(16-10)17-13(19)9-3-4-9/h1-2,5,8-9H,3-4,6-7H2,(H,15,18)(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLGKMQTIMPMQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been used as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways depending on the specific derivative and target. For example, some thiazole derivatives have been found to inhibit certain enzymes, thereby exerting their therapeutic effects.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific targets. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, thereby affecting the associated biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This solubility profile may influence the compound’s bioavailability.
Biological Activity
N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that exhibits potential biological activities due to its unique structural features, including thiazole and thiophene rings. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 325.4 g/mol. The presence of functional groups such as thiazole and thiophene enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 325.4 g/mol |
| Structural Features | Thiazole, Thiophene |
Biological Activity
Compounds containing thiazole and thiophene moieties have been extensively studied for various biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have shown significant antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes due to its ability to form stable complexes with biological macromolecules.
Antimicrobial Studies
A study by Umesha et al. (2009) demonstrated that thiazole derivatives possess antimicrobial properties against a range of pathogens. The mechanism of action is believed to involve disruption of bacterial cell walls.
Anticancer Studies
Research conducted on similar thiazole compounds revealed selective cytotoxicity against tumorigenic cell lines, indicating that the presence of the thiazole ring enhances the compound's effectiveness as an anticancer agent. For instance, derivatives with fluorinated phenyl groups have shown increased potency against cancer cells due to improved binding affinity to target receptors.
Enzyme Interaction Studies
The interaction of this compound with specific enzymes has been investigated in vitro. These studies suggest that the compound can inhibit key metabolic pathways, providing insights into its potential use in metabolic disorders.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazole Ring : The initial step involves reacting appropriate thioketones with amines to form the thiazole structure.
- Introduction of Thiophenyl Group : This step includes coupling reactions that introduce the thiophenyl moiety into the compound.
- Cyclopropanecarboxamide Formation : Finally, cyclopropanecarboxylic acid derivatives are incorporated through acylation reactions.
Comparison with Similar Compounds
Key Insights :
- Lower yields (6–43%) suggest synthetic challenges with bulkier or polar substituents (e.g., piperazine).
- The thiophen-2-ylmethyl group in the target compound may offer better synthetic accessibility compared to pyridine derivatives.
- Pyridine substituents could modulate solubility and target engagement (e.g., piperazine enhances basicity for kinase interactions) .
2.1.2. Cyclopropanecarboxamide Variants ()
- 923139-08-6: Replaces thiophen-2-ylmethyl with p-tolylamino (structure: N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide).
- 923121-43-1 : Substitutes cyclopropanecarboxamide with pivalamide.
Key Insights :
- Pivalamide in 923121-43-1 may reduce metabolic stability due to esterase susceptibility, whereas cyclopropanecarboxamide resists oxidation .
2.2. Functional Group Modifications
2.2.1. Sulfonamido Derivatives ()
Compounds 5–7 incorporate sulfonamidoacetamide linkages:
- 5 : Oxazole-sulfonamido-benzamide.
- 6 : Thiazole-sulfonamido-benzamide.
- 7 : Imidazole-sulfonamido-benzamide.
Key Insights :
- Ultrasonication-assisted synthesis (DMAP/DCM) contrasts with the target compound’s Pinacoboronate-based route, indicating divergent scalability .
2.2.2. Benzo[d]thiazole-Triazole Hybrids ()
Examples include N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide (m.p. 239–240°C).
Key Insights :
- Triazole linkages introduce rigidity and metal-binding capacity, useful in multitarget ligands (e.g., Alzheimer’s disease).
- Higher melting points suggest superior crystalline stability compared to the target compound, though solubility may be compromised .
3.2. Pharmacological Profiles
Critical Analysis
- Structural Advantages : The thiophene group in the target compound may offer balanced lipophilicity and electronic effects compared to pyridine () or phenyl () analogs.
- Synthetic Limitations : Low yields in pyridine derivatives () highlight the need for optimized coupling conditions.
- Pharmacological Gaps : Direct bioactivity data for the target compound are absent; inferences rely on structural analogs in prion research () and kinase inhibition ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
